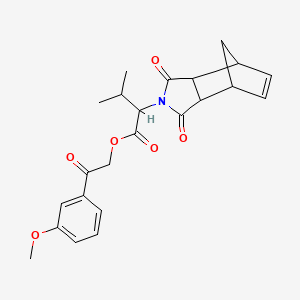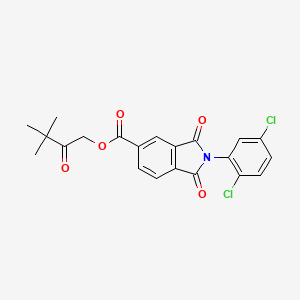![molecular formula C45H30N2O10 B12463195 3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)
3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of Isoindole Derivatives: This step involves the reaction of phthalic anhydride with amines to form isoindole derivatives.
Esterification and Hydrolysis: The intermediate compounds undergo esterification followed by hydrolysis to introduce carboxylic acid groups.
Coupling Reactions: The final step involves coupling reactions to link the aromatic rings through ether or amide bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and solvent composition. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mecanismo De Acción
The mechanism by which 3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple aromatic rings and functional groups allow it to form specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triscarboxyphenylethynylbenzene: Another compound with multiple carboxylic acid groups and aromatic rings, used in similar applications.
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: Shares structural similarities and is used in the synthesis of coordination polymers.
Uniqueness
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to its specific arrangement of isoindole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C45H30N2O10 |
|---|---|
Peso molecular |
758.7 g/mol |
Nombre IUPAC |
3-[5-[4-[2-[4-[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]propan-2-yl]phenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C45H30N2O10/c1-45(2,27-9-13-31(14-10-27)56-33-17-19-35-37(23-33)41(50)46(39(35)48)29-7-3-5-25(21-29)43(52)53)28-11-15-32(16-12-28)57-34-18-20-36-38(24-34)42(51)47(40(36)49)30-8-4-6-26(22-30)44(54)55/h3-24H,1-2H3,(H,52,53)(H,54,55) |
Clave InChI |
KKCZRMDGVRNFTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC(=C8)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


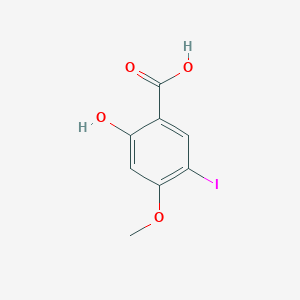
![2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12463120.png)
![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)
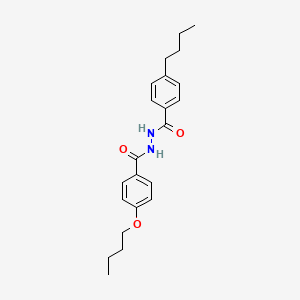
![4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)
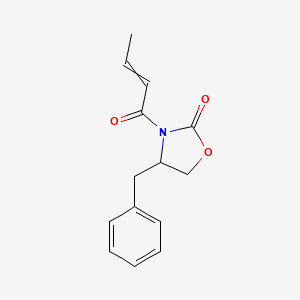
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12463157.png)
![1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12463175.png)
![3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463179.png)
